5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Enzyme Inhibition Inflammation Prostaglandin D2 Synthase

This heterocyclic building block addresses key challenges in prostaglandin D2 synthase inhibitor development. Its defined 48.13° phenyl twist and robust hydrogen-bonding network enable rational design of selective inhibitors. • 740-fold enhancement in HPGDS inhibition vs. des-amino analog (IC50 1.2 µM vs. 890 µM) - a validated starting point for allergic/inflammatory disease programs. • High-yielding synthesis (68%) with reactive carboxylic acid handle facilitates rapid diversification into pyrazolopyrimidine libraries via tandem decarboxylation/Diels-Alder. • Precisely characterized crystal structure ensures batch-to-batch consistency for MOF construction and coordination polymer assembly. Supplied with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 51649-80-0
Cat. No. B1269610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS51649-80-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
InChIInChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)
InChIKeyBFMGSMOYBHOHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.5 [ug/mL]

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Core Properties


5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 51649-80-0) is a heterocyclic building block featuring a pyrazole core substituted with a 5-amino group, a 1-phenyl group, and a 4-carboxylic acid moiety [1]. It is a solid with a reported melting point of 183–188 °C (dec.) and a predicted LogP of 1.6 [1]. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its capacity for hydrogen bonding and metal coordination [2].

Heterocyclic building block for medicinal chemistry and materials science
Hydrogen-bonding and metal-coordination scaffold for crystal engineering
HPGDS enzyme inhibition research and pathway probe design

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid: Why Analogs Fail


Within the pyrazole-4-carboxylic acid family, subtle variations in substitution pattern dramatically alter physicochemical properties and biological target engagement. For instance, replacing the 5-amino group with hydrogen or the 1-phenyl group with methyl yields compounds with markedly different melting points, solubility profiles, and enzyme inhibition potencies [1][2]. The specific hydrogen-bonding network and conformational geometry of this compound—characterized by a 48.13° phenyl twist—are critical for its performance in coordination chemistry and as a pharmacophore scaffold [1]. Therefore, generic substitution without empirical validation of these parameters can lead to failure in synthesis, assay reproducibility, or material property tuning.

5-amino deletion
Removal of the 5-amino group may drastically shift HPGDS inhibition profile and hydrogen-bond network, altering pharmacophoric relevance.
1-phenyl replacement
Replacing the 1-phenyl with methyl or H disrupts intramolecular H-bond and crystal packing; conformational geometry differs, affecting coordination behavior.
ester/N-methyl analogs
Ester or N-methyl derivatives exhibit lower melting points and different solid-state stability; empirical validation of thermal and solubility properties required.

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid: Quantitative Comparison


HPGDS Inhibition vs. Des-Amino Analog

In a biochemical assay for human hematopoietic prostaglandin D synthase (HPGDS), 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits an IC50 of 1.20E+3 nM (1.2 µM) [1]. In contrast, the structurally related analog 1-phenyl-1H-pyrazole-4-carboxylic acid, which lacks the 5-amino group, shows an IC50 of 8.90E+5 nM (890 µM) under comparable assay conditions [2]. This represents an approximately 740-fold enhancement in potency attributable to the presence of the 5-amino substituent.

HPGDS Inhibition
Reported comparison
Target: 1.2 µMvsDes-amino analog: 890 µM
Reported ~740-fold inhibition difference supports pharmacophoric role of 5-amino group.
GST activity assay, E. coli expressed HPGDS.
Enzyme Inhibition Inflammation Prostaglandin D2 Synthase

Conformational Control of Supramolecular Assembly

Single-crystal X-ray diffraction analysis reveals that the phenyl ring in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is twisted by 48.13(3)° relative to the plane of the pyrazole, amino, and carboxyl groups [1]. This specific dihedral angle, stabilized by an intramolecular N—H⋯O hydrogen bond, dictates the formation of a two-dimensional sheet structure via intermolecular N—H⋯N and O—H⋯O hydrogen bonds [1].

Phenyl twist angle
Class-level
48.13(3)°
Defined dihedral angle stabilised by intramolecular N—H···O bond; supports predictable ligand geometry for coordination networks.
Single-crystal XRD at 150 K.
Crystal Engineering Coordination Chemistry Hydrogen Bonding

Alkaline Hydrolysis Route Efficiency

The title compound was synthesized by alkaline hydrolysis of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate, achieving a yield of 68% [1]. In comparison, the synthesis of the closely related ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (the ester precursor to many derivatives) is reported with yields as low as 38–44% under various conditions .

Synthetic yield
Cross-study
Acid: 68%vsEthyl ester: 38–44%
Higher reported yield may support scalable supply for library synthesis.
Alkaline hydrolysis in ethanol/water.
Synthetic Methodology Process Chemistry Building Block Synthesis

Thermal Stability vs. Ester and N-Methyl Analogs

The melting point of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is 183–188 °C (with decomposition) [1]. In contrast, its ethyl ester derivative melts at a significantly lower temperature of 98–102 °C , and the N-methyl analog (5-amino-1-methyl-1H-pyrazole-4-carboxylic acid) melts at 155–156 °C [2].

Thermal stability
Cross-study
183–188 °C (dec.)
Melting point substantially above ester (98–102 °C) and N-methyl (155–156 °C) analogs, reflecting strong H-bonded network.
Capillary melting point; decomposition observed.
Thermal Analysis Material Science Solid-State Chemistry

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid: Superior Applications


HPGDS-Targeted Anti-inflammatory Drug Discovery

Given its 740-fold improvement in HPGDS inhibition over the des-amino analog (IC50 1.2 µM vs. 890 µM), this compound is a prioritized starting point for medicinal chemistry programs focused on prostaglandin D2 synthase inhibitors. Its defined conformation may facilitate rational design of potent, selective inhibitors for allergic and inflammatory diseases [1][2].

MOF Design with Predictable Topology

The precisely characterized crystal structure, with a phenyl twist of 48.13° and a robust hydrogen-bonding network, makes this ligand ideal for constructing MOFs with tunable porosity and catalytic sites. Researchers have already utilized its potassium salt to assemble extended copper(II) coordination polymers, demonstrating its utility as a rigid, directional linker [1].

Pyrazolopyrimidine Library Synthesis

The compound's high-yielding synthesis (68%) and reactive carboxylic acid handle enable rapid diversification into pyrazolopyrimidine derivatives via tandem decarboxylation/Diels–Alder reactions. This route offers a practical alternative to lower-yielding ester-based strategies, accelerating the generation of compound libraries for biological screening [1][3].

Application
Selection Property
Validation Focus
HPGDS enzyme inhibition studies
5-amino pharmacophoric contribution
HPGDS IC50 assay context
MOF and coordination polymer design
Defined dihedral angle and H-bonding network
Single-crystal XRD and topology analysis
Heterocycle library synthesis
Carboxylic acid handle and reliable yield
Decarboxylation/Diels-Alder reaction validation

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38 linked technical documents
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